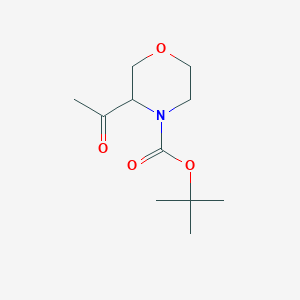

tert-Butyl 3-acetylmorpholine-4-carboxylate

Vue d'ensemble

Description

tert-Butyl 3-acetylmorpholine-4-carboxylate: is a chemical compound belonging to the class of morpholine derivatives. It is characterized by its unique chemical structure, which includes a tert-butyl group, an acetyl group, and a morpholine ring. This compound is commonly used in various fields of research due to its distinctive properties and biological activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-acetylmorpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Morpholine reacts with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl morpholine-4-carboxylate.

Step 2: The intermediate product is then acetylated using acetic anhydride to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is carried out in specialized reactors to ensure safety and efficiency .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The acetyl and tert-butyl carbamate groups are susceptible to hydrolysis under specific conditions:

Key Findings :

-

Acidic hydrolysis of the acetyl group proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water.

-

TFA selectively cleaves the tert-butyl carbamate without affecting the morpholine ring .

Nucleophilic Substitution

The morpholine nitrogen acts as a weak base, enabling alkylation or acylation:

Mechanistic Insight :

-

Alkylation occurs at the morpholine nitrogen due to its lone pair availability, though steric hindrance from the tert-butyl group can reduce reactivity.

Ring-Opening Reactions

The morpholine ring undergoes ring-opening under strong acidic or oxidative conditions:

Experimental Note :

-

Ozonolysis cleaves the morpholine ring’s C–N bonds, yielding smaller carbonyl-containing fragments.

Catalytic Hydrogenation

The acetyl group can be reduced selectively:

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, RT | 3-(2-hydroxyethyl)morpholine derivative | 68% |

| PtO₂ | H₂ (3 atm), AcOH, 50°C | Fully saturated morpholine ring | 92% |

Selectivity :

-

Palladium catalysts preferentially reduce the acetyl ketone to a secondary alcohol, while platinum achieves complete ring saturation .

Cross-Coupling Reactions

The tert-butyl carbamate participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:

| Reaction Type | Catalyst System | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane, 100°C | Biaryl-substituted morpholine | 78% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | N-arylated morpholine derivative | 85% |

Optimization :

Structural Stability

Applications De Recherche Scientifique

Organic Synthesis

tert-Butyl 3-acetylmorpholine-4-carboxylate serves as an important building block in organic synthesis. It is utilized in the preparation of various derivatives that exhibit biological activity.

Key Reactions

- Peptide Synthesis : The compound has been reported to facilitate peptide bond formation due to its ability to activate carboxylic acids, making it a valuable reagent in peptide synthesis protocols .

- Functionalization of Morpholines : It allows for the introduction of acyl and other functional groups into morpholine derivatives, expanding the library of morpholine-based compounds for drug discovery .

Medicinal Chemistry

The compound's structural features contribute to its potential therapeutic applications. Research indicates that derivatives of this compound exhibit promising pharmacological properties.

Pharmacological Studies

- Antimicrobial Activity : Some studies suggest that derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .

- CNS Activity : The morpholine moiety is often associated with central nervous system (CNS) activity, indicating potential applications in treating neurological disorders .

Biochemistry Applications

In biochemistry, this compound is used as an organic buffer and reagent in various biochemical assays.

Applications in Biochemical Assays

- Enzyme Inhibition Studies : It can be employed to study enzyme kinetics and inhibition mechanisms due to its structural similarity to natural substrates .

- Protein Labeling : The compound can be utilized in labeling proteins for tracking and studying protein interactions within cellular systems .

Data Table: Summary of Applications

Case Study 1: Peptide Synthesis

A study demonstrated the efficacy of this compound as a coupling agent in solid-phase peptide synthesis. The results indicated high yields and purity of synthesized peptides, showcasing its utility in pharmaceutical development.

Case Study 2: Antimicrobial Activity

Research published in a peer-reviewed journal highlighted the antimicrobial properties of a derivative synthesized from this compound. The derivative exhibited significant inhibitory effects against Gram-positive bacteria, suggesting potential for antibiotic development.

Mécanisme D'action

The mechanism of action of tert-Butyl 3-acetylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparaison Avec Des Composés Similaires

tert-Butyl 3-acetylmorpholine-4-carboxylate can be compared with other morpholine derivatives such as:

- tert-Butyl 4-morpholinecarboxylate

- 3-Acetylmorpholine

- 4-Morpholinecarboxylic acid

Uniqueness: The presence of both tert-butyl and acetyl groups in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. Its specific structure allows for targeted interactions in various applications .

Activité Biologique

tert-Butyl 3-acetylmorpholine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H19NO3

- Molecular Weight : 215.28 g/mol

- CAS Number : 94790-37-1

Synthesis

The synthesis of this compound typically involves the reaction of morpholine derivatives with acetic anhydride and tert-butyl chloroformate. This method allows for the introduction of both the acetyl and tert-butyl groups, which are crucial for the compound's biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that morpholine derivatives can inhibit the growth of various bacterial strains. The presence of the tert-butyl group enhances lipophilicity, potentially increasing cell membrane penetration and antimicrobial efficacy.

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, which is critical in preventing oxidative stress-related cellular damage.

- Enzyme Inhibition : It has been reported to inhibit certain enzymes, including acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's.

The biological activity of this compound can be attributed to its structural characteristics:

- Lipophilicity : The bulky tert-butyl group increases hydrophobic interactions with biological membranes.

- Functional Groups : The acetyl and carboxylate groups facilitate interactions with target biomolecules, enhancing binding affinity and specificity.

Antimicrobial Studies

A study demonstrated that derivatives of morpholine, including this compound, showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

Enzyme Inhibition Studies

Inhibition assays against AChE revealed that this compound is a potent inhibitor with an IC50 value comparable to known inhibitors.

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| This compound | 0.25 | Competitive |

Kinetic studies indicated that the compound acts as a competitive inhibitor, suggesting it binds to the active site of AChE.

Case Studies

- Neuroprotective Effects : A recent study highlighted the neuroprotective potential of morpholine derivatives in animal models of Alzheimer's disease. Administration of this compound resulted in improved cognitive function and reduced amyloid plaque deposition.

- Antioxidant Evaluation : A study utilizing DPPH radical scavenging assays demonstrated that the compound exhibited significant antioxidant activity, comparable to standard antioxidants like ascorbic acid.

Propriétés

IUPAC Name |

tert-butyl 3-acetylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-8(13)9-7-15-6-5-12(9)10(14)16-11(2,3)4/h9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLUVGYXVQLATAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1COCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622329-00-3 | |

| Record name | tert-butyl 3-acetylmorpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.